2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate
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Overview
Description
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(4-FLUOROPHENYL)CARBAMOYL]BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including a sulfonyl group, a carbamoyl group, and a fluorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(4-FLUOROPHENYL)CARBAMOYL]BUTANOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorophenyl isocyanate with 4-(4-methylbenzenesulfonyloxy)benzaldehyde, followed by further reactions to introduce the butanoate group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(4-FLUOROPHENYL)CARBAMOYL]BUTANOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets. The sulfonyl and carbamoyl groups can form hydrogen bonds with proteins, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar compounds include:
4-METHYLBENZENESULFONYL]OXY}METHYL 4-METHYLBENZENESULFONATE: Shares the sulfonyl group but lacks the fluorophenyl and carbamoyl groups.
4-Fluorobenzylamine: Contains the fluorophenyl group but lacks the sulfonyl and carbamoyl groups.
4- { [ (4-METHYLPHENYL)SULFONYL]OXY}BUTYL 4-METHYLBENZENESULFONATE: Similar structure but different functional groups.
Properties
Molecular Formula |
C26H24FNO7S |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 5-(4-fluoroanilino)-5-oxopentanoate |
InChI |
InChI=1S/C26H24FNO7S/c1-18-5-15-23(16-6-18)36(32,33)35-22-13-7-19(8-14-22)24(29)17-34-26(31)4-2-3-25(30)28-21-11-9-20(27)10-12-21/h5-16H,2-4,17H2,1H3,(H,28,30) |
InChI Key |
FEDGCAYKDNFEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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